molecular formula C24H27N3O3S B13381153 ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13381153
M. Wt: 437.6 g/mol
InChI Key: CRQBIGHAYLZJBK-DHRITJCHSA-N
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Description

Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-aminobenzothiophene-3-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole ring and a benzothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound involves several steps, typically starting from readily available precursors. The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The benzothiophene structure is introduced via cyclization reactions that may involve sulfur-containing reagents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In particular:

CompoundCOX Inhibition (IC50)Selectivity Index
Compound A10 µM8.22
Compound B15 µM9.31

These compounds exhibited minimal degenerative changes in histopathological evaluations of gastric tissues, indicating a favorable safety profile alongside their efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation. For example:

CompoundCell LineIC50 (µM)
Compound CHCT 1164.36
Compound DMCF718.76

Molecular docking studies indicate that these compounds may exert their effects by targeting tyrosine kinases involved in cell cycle regulation .

Case Studies

A notable study conducted by Sivaramakarthikeyan et al. evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives displayed superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .

Another investigation focused on the anticancer activity of various pyrazole derivatives against different cancer cell lines. Compounds were subjected to screening using multicellular spheroids to better mimic in vivo conditions. The findings highlighted the potential of these compounds as novel anticancer agents .

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 2-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H27N3O3S/c1-5-30-24(29)21-17-8-6-7-9-20(17)31-22(21)25-13-18-16(4)26-27(23(18)28)19-11-10-14(2)12-15(19)3/h10-13,26H,5-9H2,1-4H3/b25-13+

InChI Key

CRQBIGHAYLZJBK-DHRITJCHSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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